molecular formula C13H14N2O4 B2486185 (Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide CAS No. 750604-45-6

(Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide

Cat. No. B2486185
M. Wt: 262.265
InChI Key: JYLGANHWWJBRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide, also known as CAY10594, is a small molecule inhibitor of the protein phosphatase 2A (PP2A). PP2A is a serine/threonine phosphatase that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. CAY10594 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Mechanism Of Action

(Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide inhibits the activity of PP2A by binding to the catalytic subunit of the enzyme. PP2A regulates the phosphorylation state of various proteins, including tumor suppressor proteins and oncogenes. Inhibition of PP2A by (Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide leads to the activation of tumor suppressor proteins and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. In neurodegenerative disease research, (Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant genes. In viral infection research, (Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to inhibit viral replication by blocking the assembly of viral particles.

Biochemical And Physiological Effects

(Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In cancer research, (Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disease research, (Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In viral infection research, (Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to inhibit viral replication and block the assembly of viral particles.

Advantages And Limitations For Lab Experiments

(Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified. Another advantage is that it has potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. One limitation is that it may have off-target effects on other cellular processes due to its inhibition of PP2A. Another limitation is that it may have limited bioavailability and toxicity in vivo.

Future Directions

There are several future directions for the research and development of (Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. Another direction is to develop more potent and selective inhibitors of PP2A that have improved bioavailability and toxicity profiles. Additionally, the mechanism of action of (Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide and its effects on other cellular processes should be further investigated to fully understand its potential therapeutic applications.

Synthesis Methods

(Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can be synthesized using a three-step process. The first step involves the reaction of 3,4-dihydroxybenzaldehyde with 2-methoxyethylamine to form 3,4-dihydroxy-N-(2-methoxyethyl)benzamide. The second step involves the reaction of the resulting product with acetic anhydride and triethylamine to form N-(2-methoxyethyl)-3,4-diacetoxybenzamide. The final step involves the reaction of N-(2-methoxyethyl)-3,4-diacetoxybenzamide with cyanoacetic acid and sodium ethoxide to form (Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide.

Scientific Research Applications

(Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer research, (Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. (Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disease research, (Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. In viral infection research, (Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus.

properties

IUPAC Name

(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-5-4-15-13(18)10(8-14)6-9-2-3-11(16)12(17)7-9/h2-3,6-7,16-17H,4-5H2,1H3,(H,15,18)/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLGANHWWJBRJP-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC(=C(C=C1)O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C(=C\C1=CC(=C(C=C1)O)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide

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